6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine
Overview
Description
The description of a compound typically includes its molecular formula, structure, and any known names or identifiers. This can also include information on the compound’s role or function if it’s known.
Synthesis Analysis
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This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes. This could include its reactivity with other substances, any products formed during these reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would include information on the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Chemical Synthesis and Characterization
The chemical compound 6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine is involved in the synthesis of various novel compounds with potential biological activities. For instance, Patel et al. (2010) explored the synthesis of novel 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones through azo coupling, which showed antimicrobial activity. This process involved several steps, starting from β-aryl glutaconic acid, leading to the formation of pyridinone derivatives, which were then subjected to azo coupling to produce compounds with potential antimicrobial properties (Patel, Gandhi, & Sharma, 2010).
Erkin et al. (2015) synthesized a series of 4-aryloxy-6-methylpyrimidin-2-amines, highlighting a method for creating compounds that undergo fragmentation under positive electrospray ionization, indicating their potential use in mass spectrometry studies and the exploration of chemical stability under ionizing conditions (Erkin, Yuzikhin, Krutikov, & Papinyan, 2015).
Biological Activity Screening
The synthesis and biological evaluation of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl) benzamide derivatives were undertaken by Laxmi et al. (2019), who focused on their antimicrobial activity. This study involved reacting 4-ethyl-6-methylpyrimidin-2-amine with 4-(bromomethyl)benzoyl bromide in the presence of KOH, leading to compounds that showed significant antibacterial and antifungal activities, comparable or superior to standard drugs like Streptomycin and Amphotericin-B (Laxmi, Ravi, & Nath, 2019).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-17-11-6-4-10(5-7-11)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHJMJBLNAYNAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Ethoxyphenyl)-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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